2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid
CAS No.:
Cat. No.: VC18063754
Molecular Formula: C10H12N2O4
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.
![2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid -](/images/structure/VC18063754.png)
Specification
Molecular Formula | C10H12N2O4 |
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Molecular Weight | 224.21 g/mol |
IUPAC Name | 2',5'-dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid |
Standard InChI | InChI=1S/C10H12N2O4/c13-6-10(12-8(16)11-6)4-5-1-2-9(10,3-5)7(14)15/h5H,1-4H2,(H,14,15)(H2,11,12,13,16) |
Standard InChI Key | ULHHDTOFIUPFIL-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(CC1CC23C(=O)NC(=O)N3)C(=O)O |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Molecular Formula
The IUPAC name for this compound, 2',5'-dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid, reflects its intricate architecture . The spiro junction at the bicyclo[2.2.1]heptane and imidazolidine rings creates a rigid three-dimensional framework, while the carboxylic acid group at position 2 and ketone functionalities at positions 2' and 5' introduce polar reactivity. The molecular formula corresponds to a degree of unsaturation of 6, consistent with its bicyclic and heterocyclic components .
Identifiers and Synonyms
Key identifiers include:
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DSSTox Substance ID: DTXSID801136482
Synonyms such as 2',5'-dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-6-carboxylic acid and EN300-267935 are used interchangeably in chemical databases .
Structural and Stereochemical Analysis
Bicyclo[2.2.1]heptane Core
The norbornane-derived bicyclo[2.2.1]heptane system imposes significant steric constraints, stabilizing the molecule’s chair-like conformation. Computational models (e.g., InChIKey: OJDGDTWOPAKPSU-UHFFFAOYSA-N
) suggest that the bridgehead carbons (C6 and C2) adopt endo configurations, minimizing torsional strain . The carboxylic acid substituent at C2 further polarizes the electron density, enhancing solubility in polar aprotic solvents .
Imidazolidine Ring and Spiro Connectivity
The imidazolidine ring (positions 4' and 5') is fused via a spiro carbon (C4) to the bicycloheptane. The two ketone groups at C2' and C5' render this ring planar, facilitating π-orbital overlap with adjacent functional groups. NMR studies of analogous spirocyclic compounds indicate that such systems exhibit distinct - and -chemical shifts for the spiro carbon (δ ~95–105 ppm) .
Table 1: Key Structural Descriptors
Property | Value/Descriptor | Source |
---|---|---|
Molecular formula | ||
Molecular weight | 224.21 g/mol | |
SMILES | C1C2CC(C1C(=O)O)C3(C2)C(=O)NC(=O)N3 | |
XLogP3 | 0.7 (estimated) | |
Hydrogen bond donors/acceptors | 3/5 |
Synthetic Approaches and Reactivity
Reactivity Profile
The carboxylic acid group enables esterification or amidation, while the ketones are susceptible to nucleophilic addition (e.g., Grignard reagents). The spiro carbon’s rigidity may limit conformational flexibility, favoring stereoselective transformations .
Hypothetical Applications and Biological Relevance
Enzyme Inhibition
Imidazolidine-2,4-dione derivatives (e.g., thiazolidinediones) are known inhibitors of tyrosine phosphatases, such as lymphoid-specific tyrosine phosphatase (LYP) . Although this compound’s activity remains untested, its structural similarity to LYP inhibitors suggests potential immunomodulatory applications .
Neurological Targets
Spirocyclic oxindoles, such as horsfiline and rhynchophylline, exhibit affinity for serotonin and NMDA receptors . The bicycloheptane scaffold may confer blood-brain barrier permeability, positioning this compound as a candidate for neurodegenerative disease research.
Research Gaps and Future Directions
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Synthetic Methodology: Developing efficient routes to access this compound enantioselectively.
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Pharmacological Screening: Evaluating inhibitory activity against LYP, PTP1B, and other phosphatases.
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Computational Modeling: Density functional theory (DFT) studies to predict reactivity and binding modes.
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